

Spectroscopic Profile of Oxoxylopine (Lanuginosine): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Oxoxylopine, also known as **Lanuginosine**. The data presented herein is essential for the identification, quantification, and structural elucidation of this aporphine alkaloid, a compound of interest for its potential biological activities. This document summarizes key spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy, and provides detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for Oxoxylopine (Lanuginosine).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
3.9	Singlet (s)	Methoxyl group (-OCH₃)
6.1	Singlet (s)	Methylenedioxy group (- OCH ₂ O-)
7.1 - 8.5	Multiplet (m)	Aromatic protons (5H)



Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in the searched resources.	-

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
305	Molecular ion peak [M]+, corresponding to the molecular formula C18H11NO4

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Wavelength (λmax) nm
220
250
270
315

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm ^{−1})	Functional Group Assignment
1660	Conjugated Carbonyl (C=O)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the characterization of Oxoxylopine.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.

Sample Preparation:

- Dissolve a 5-10 mg sample of purified Oxoxylopine in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.
- Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay appropriate for quaternary carbons.
- Process the FID as described for ¹H NMR.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

- For GC-MS, dissolve the sample in a volatile organic solvent.
- Inject the sample into the GC, where it is vaporized and separated from other components.
- The separated compound then enters the ion source of the mass spectrometer.

Ionization and Analysis:

- Ionize the sample molecules using a technique such as electron impact (EI).
- · Accelerate the resulting ions into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate a mass spectrum. The peak with the highest m/z is often the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions and conjugation within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a dilute solution of Oxoxylopine in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Use the same solvent as a blank for baseline correction.



Data Acquisition:

- Record the absorbance spectrum over a wavelength range of 200-800 nm.
- Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- For a solid sample, the KBr pellet method is common. Mix a small amount of Oxoxylopine with dry potassium bromide (KBr) powder.
- Grind the mixture to a fine powder and press it into a thin, transparent pellet.
- Alternatively, for attenuated total reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

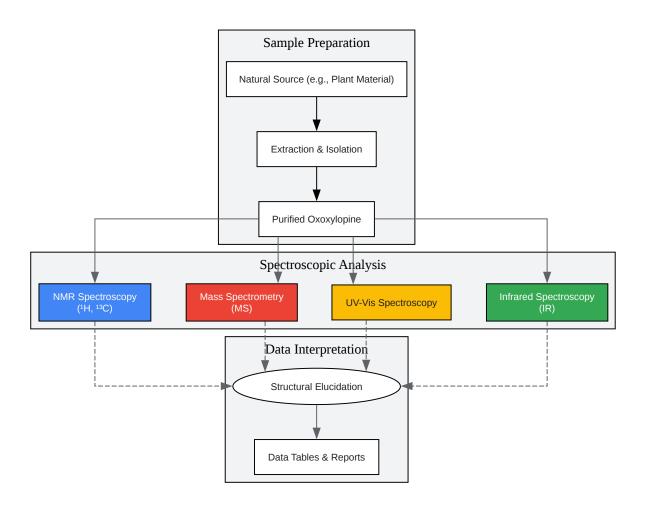
Data Acquisition:

- Place the sample in the IR beam.
- Record the interferogram and perform a Fourier transform to obtain the IR spectrum.
- The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
- Identify the characteristic absorption bands corresponding to specific functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like Oxoxylopine.





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Caption: Workflow for the spectroscopic characterization of Oxoxylopine.

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